N-(1-methylsulfinylpropan-2-yl)-7H-purin-6-amine
Description
N-(1-methylsulfinylpropan-2-yl)-7H-purin-6-amine is a compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Properties
IUPAC Name |
N-(1-methylsulfinylpropan-2-yl)-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5OS/c1-6(3-16(2)15)14-9-7-8(11-4-10-7)12-5-13-9/h4-6H,3H2,1-2H3,(H2,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDLFWIYMHMMSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)NC1=NC=NC2=C1NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylsulfinylpropan-2-yl)-7H-purin-6-amine typically involves multi-step organic synthesis. One common approach is to start with a purine base, such as adenine, and introduce the N-(1-methylsulfinylpropan-2-yl) group through a series of reactions. These reactions may include alkylation, sulfoxidation, and amination steps. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-methylsulfinylpropan-2-yl)-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfoxide group yields the corresponding sulfone, while reduction yields the sulfide. Substitution reactions can introduce various functional groups onto the purine ring .
Scientific Research Applications
N-(1-methylsulfinylpropan-2-yl)-7H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating purine metabolism.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methylsulfinylpropan-2-yl)-7H-purin-6-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in purine metabolism, thereby modulating their activity. The compound’s sulfoxide group can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
N-(1-methylsulfinylpropan-2-yl)-7H-purin-6-amine: Unique due to its specific substitution pattern and the presence of a sulfoxide group.
Adenine: A naturally occurring purine base, lacks the sulfoxide group.
6-Mercaptopurine: A purine analog used in chemotherapy, contains a thiol group instead of a sulfoxide.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the sulfoxide group allows for unique redox chemistry and potential interactions with biological targets that are not observed with other purine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
